4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Übersicht

Beschreibung

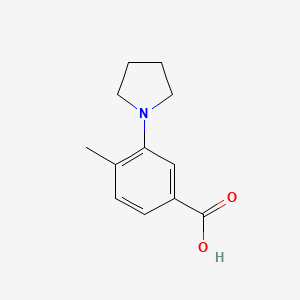

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound features a pyrrolidine ring attached to a benzoic acid moiety, with a methyl group at the fourth position of the benzene ring.

Vorbereitungsmethoden

The synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoic acid with pyrrolidine under suitable conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

4-Methyl-3-pyrrolidin-1-yl-benzoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Influenza Virus Inhibition

One of the significant applications of pyrrolidinobenzoic acid derivatives, including 4-methyl-3-pyrrolidin-1-yl-benzoic acid, is their role as inhibitors of influenza virus neuraminidase. Neuraminidase is crucial for the viral life cycle, and compounds with this scaffold have shown promising inhibitory activity against different strains of the virus. Research has demonstrated that modifications at the C3 position of these compounds can enhance their selectivity and potency against neuraminidase types N1 and N2, which are critical for developing new antiviral therapies .

Case Study: Structure-Activity Relationship

A study evaluated a series of pyrrolidinobenzoic acid derivatives by altering lipophilic side chains at the C3 position. The results indicated that specific structural modifications significantly impacted the inhibitory activity against influenza neuraminidase, suggesting a pathway for optimizing antiviral agents .

Pharmaceutical Formulations

Topical Applications

this compound has been explored in the context of cosmetic formulations. Its properties allow it to function effectively as a stabilizing agent in topical products. Research involving experimental design techniques has shown that this compound can enhance the physical and sensory properties of formulations, leading to improved moisturizing effects and stability in cosmetic products .

Synthesis and Derivative Development

Novel Derivatives

The synthesis of novel derivatives of this compound has been a focus area in research. These derivatives have been developed to explore their pharmacological profiles further. For instance, compounds with acetylamino substitutions have demonstrated enhanced biological activities, indicating that structural variations can lead to significant improvements in efficacy .

Analytical Applications

Characterization Techniques

The compound has been characterized using various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for determining the purity and structural integrity of synthesized compounds, ensuring that they meet the necessary standards for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Methyl-3-pyrrolidin-1-yl-benzoic acid include:

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.

Benzoic acid derivatives: Compounds such as 4-methylbenzoic acid and other substituted benzoic acids have similar aromatic ring structures and chemical properties. The uniqueness of this compound lies in its combined structural features, which provide a distinct profile of chemical reactivity and potential biological activity.

Biologische Aktivität

4-Methyl-3-pyrrolidin-1-yl-benzoic acid (MPBA) is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

The synthesis of MPBA can be achieved through the reaction of 4-methylbenzoic acid with pyrrolidine, typically requiring a catalyst and controlled heating conditions. The compound features a pyrrolidine ring, which is significant for its biological interactions.

The biological activity of MPBA is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The pyrrolidine moiety allows for flexibility in binding to various proteins, potentially modulating their activity. This interaction can influence several pathways, including those involved in metabolic processes and signaling pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that MPBA exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival.

- Anticancer Potential : Research indicates that MPBA has potential anticancer effects, particularly in inhibiting the growth of tumor cells. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a pro-apoptotic agent.

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems hints at possible neuroprotective properties. It may modulate the release of neurotransmitters like dopamine or serotonin, which are critical in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of MPBA:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of MPBA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

- Anticancer Activity Assessment : In a study conducted on A549 lung cancer cells, MPBA demonstrated an IC50 value of 20 µM, indicating significant inhibition of cell proliferation. Flow cytometry analysis revealed that treatment with MPBA resulted in a 40% increase in apoptosis compared to control groups .

- Neuroprotection Study : Research published in Neuroscience Letters examined the effects of MPBA on neuronal cells exposed to oxidative stress. The findings suggested that MPBA treatment reduced cell death by 30%, likely through the modulation of oxidative stress markers .

Comparative Analysis

To better understand the biological activity of MPBA, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity | IC50 (µM) |

|---|---|---|---|

| 4-Methylbenzoic Acid | Benzoic Acid Derivative | Antimicrobial | 50 |

| Pyrrolidine Derivatives | Pyrrolidine-based | Neuroprotective | 15 |

| 4-Aminobenzoic Acid | Amino Acid Derivative | Anticancer | 25 |

Eigenschaften

IUPAC Name |

4-methyl-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMETDAYDXAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555527 | |

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107946-74-7 | |

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.